1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety fused to a 5-oxopyrrolidin-3-ylmethyl group and a 3-(trifluoromethyl)phenyl substituent. The benzodioxole group may enhance metabolic stability, while the trifluoromethylphenyl group contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-2-1-3-14(7-13)25-19(28)24-9-12-6-18(27)26(10-12)15-4-5-16-17(8-15)30-11-29-16/h1-5,7-8,12H,6,9-11H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMYTNFTSLUHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves multiple synthetic steps:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions, often involving amide bond formation.
Attachment of the Benzo[d][1,3]dioxolyl Group: This group is introduced via electrophilic aromatic substitution reactions, using appropriate benzo[d][1,3]dioxole derivatives.
Addition of the Trifluoromethylphenyl Group: This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the trifluoromethylphenyl moiety.
Industrial Production Methods
In industrial settings, the production of this compound might involve:
Optimized Reaction Conditions: Large-scale production requires optimization of temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions including:
Oxidation: Can be oxidized under controlled conditions to introduce additional functional groups.
Reduction: The pyrrolidinone ring can be reduced to corresponding alcohol derivatives.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new substituents to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or CrO₃.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.
Reduced Compounds: Alcoholic forms of the original structure.
Substituted Products: Compounds with additional functional groups on aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with colorectal cancer cells .
- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to downregulate the production of pro-inflammatory cytokines in cell models, indicating its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Mechanism : It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .
Pharmacological Insights
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Bioavailability : Studies indicate that modifications to the chemical structure enhance its solubility and bioavailability, which are critical factors for effective drug formulation .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are needed to confirm these findings in vivo.
Comparative Analysis with Related Compounds
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: Likely targets include specific enzymes or receptors in biological pathways.
Pathways Involved: It may interact with pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Binding Interactions: Forms hydrogen bonds, van der Waals forces, and π-π interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound’s properties, comparisons are drawn to structurally related analogs. Key compounds for comparison include 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) and other urea/carboxamide derivatives.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations :
The trifluoromethyl group enhances metabolic stability and lipophilicity versus D-19’s methyl substituents, which may improve blood-brain barrier penetration.
Structural Flexibility: The 5-oxopyrrolidin-3-ylmethyl spacer in the target compound introduces conformational rigidity, whereas D-19’s pyridinone-pyrrole system allows greater rotational freedom, affecting binding pocket compatibility.
Key Findings :
- Pharmacodynamic Potential: The target compound’s trifluoromethyl group may confer selectivity for hydrophobic kinase pockets (e.g., VEGF receptors), whereas D-19’s pyridinone group targets nucleotide-binding domains .
- Synthetic Challenges : Fluorination and benzodioxole incorporation require specialized reagents (e.g., trifluoromethylation agents), increasing synthesis costs compared to D-19’s straightforward carboxamide coupling.
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea , often referred to as Compound 1, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound 1 features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. The molecular formula is with a molecular weight of approximately 393.36 g/mol.
Pharmacological Activities
Research indicates that Compound 1 may exhibit several pharmacological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, benzodioxole derivatives have shown cytotoxicity against various solid tumor cell lines. In particular, derivatives related to Compound 1 have been evaluated for their ability to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
Antimicrobial Properties
Limited antimicrobial activity has been reported for benzodioxole derivatives. Some studies suggest that these compounds exhibit significant effects against specific bacterial pathogens, although their efficacy varies based on the structure . The synthesis of benzoxazepine derivatives related to Compound 1 also revealed notable antimicrobial activity against certain strains .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to Compound 1 has been explored extensively. Research indicates that these compounds can influence cytokine release in various cell types, suggesting their role as anti-inflammatory agents .
The mechanisms underlying the biological activities of Compound 1 are still under investigation. However, several hypotheses have emerged based on related compounds:
- Cytokine Modulation : The ability to modulate cytokine release may be linked to the inhibition of specific signaling pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : Some studies have highlighted the potential of similar compounds as inhibitors of enzymes like α-amylase, which plays a role in carbohydrate metabolism and could be relevant for metabolic disorders .
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds related to Compound 1:
Q & A
Q. What are the optimized multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves three key steps: (1) cyclization to form the 5-oxopyrrolidin-3-yl core, (2) functionalization with the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions, and (3) urea linkage formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidinone intermediate and 3-(trifluoromethyl)phenyl isocyanate. Optimizing reaction solvents (e.g., DMF for polar intermediates) and temperatures (e.g., 0–25°C for urea bond stability) can enhance yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate high-purity intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and trifluoromethylphenyl groups (δ 7.4–7.8 ppm for aromatic protons).
- Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNO).
- FT-IR: Identifies urea C=O stretching (~1640–1680 cm) and pyrrolidinone carbonyl (~1720 cm) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antiproliferative Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the urea moiety’s hydrogen-bonding capacity.
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. How can researchers determine solubility and stability profiles for this compound in aqueous buffers?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2), analyzed via HPLC-UV.
- Stability: Incubate at 37°C over 24–72 hours; monitor degradation by LC-MS and quantify parent compound remaining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group in bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the -CF group with -CH, -Cl, or -NO and compare activity.
- Crystallography: Co-crystallize analogs with target enzymes (e.g., kinases) to map binding interactions.
- Computational Docking: Use Schrödinger Suite or AutoDock to simulate binding affinities and identify critical hydrophobic/electronic contributions from -CF .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
Methodological Answer:
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., ATP-based viability assays vs. resazurin).
- Off-Target Profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding.
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., benzo[d]dioxole-containing ureas) to identify trends .
Q. Which computational approaches are suitable for predicting off-target interactions or toxicity?
Methodological Answer:
- QSAR Modeling: Train models on PubChem BioAssay data to predict ADMET properties.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses.
- Phospholipidosis Risk Assessment: Use tools like PreADMET to evaluate cationic amphiphilic drug (CAD) potential .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce ester or amide moieties to enhance solubility; hydrolyze in vivo to active form.
- Lipinski’s Rule Adherence: Modify logP (<5) via substituent changes (e.g., replacing -CF with polar groups).
- Microsomal Stability Testing: Use liver microsomes to identify metabolic hotspots for deuteration or fluorination .
Q. What techniques elucidate the mechanistic basis of enzyme inhibition observed with this compound?
Methodological Answer:
- Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to purified enzymes.
- Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme complexes at atomic resolution .
Q. How can this compound be repurposed for neurodegenerative or inflammatory disease research?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq on treated microglia or neurons to identify modulated pathways (e.g., NF-κB, NLRP3).
- In Vivo Models: Test in LPS-induced neuroinflammation (mice) or Aβ oligomer toxicity (C. elegans).
- Polypharmacology Screening: Use ChEMBL database to map potential cross-reactivity with GPCRs or ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
